Bioavailability Deficit vs. Enteric-Coated Base: Steady-State Absorption Quantified
In a multiple-dose crossover study in 24 healthy volunteers, the active erythromycin base absorbed from an enteric-coated base pellet product (250 mg base) was five to seven times that absorbed from an erythromycin ethylsuccinate product (400 mg base equivalent) at steady state [1]. This indicates a significant difference in systemic exposure between the ethylsuccinate ester and an enteric-coated base formulation.
| Evidence Dimension | Extent of Absorption (Relative Bioavailability) |
|---|---|
| Target Compound Data | Erythromycin Ethylsuccinate: 400 mg base equivalent |
| Comparator Or Baseline | Enteric-Coated Erythromycin Base Pellets: 250 mg base |
| Quantified Difference | 5- to 7-fold lower absorption for ethylsuccinate |
| Conditions | Multiple-dose (10 doses, every 6 hours), steady-state, crossover design in 24 healthy volunteers |
Why This Matters
This large difference in systemic exposure directly impacts dosing strategies and confirms that ethylsuccinate and enteric-coated base products are not interchangeable without dose adjustment.
- [1] Yakatan, G. J., et al. (1985). Bioinequivalence of erythromycin ethylsuccinate and enteric-coated erythromycin pellets following multiple oral doses. Journal of Clinical Pharmacology, 25(1), 36–42. View Source
